REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:6]2[N:14]([CH3:15])[CH:13]=[CH:12][C:7]=2[C:8](=O)[NH:9][CH:10]=1)=[O:4].P(Cl)([Cl:25])(OC1C=CC=CC=1)=O>>[CH3:1][O:2][C:3]([C:5]1[C:6]2[N:14]([CH3:15])[CH:13]=[CH:12][C:7]=2[C:8]([Cl:25])=[N:9][CH:10]=1)=[O:4]
|
Name
|
|
Quantity
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1.25 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C2=C(C(NC1)=O)C=CN2C
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Name
|
|
Quantity
|
12 mL
|
Type
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reactant
|
Smiles
|
P(=O)(OC1=CC=CC=C1)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
to cool at which point a precipitate
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Type
|
CUSTOM
|
Details
|
formed
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Type
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FILTRATION
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Details
|
This was filtered off
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Type
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WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C2=C(C(=NC1)Cl)C=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |